molecular formula C8H6N2O3S B13089106 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13089106
M. Wt: 210.21 g/mol
InChI Key: HKBQPKUTZLKQLS-UHFFFAOYSA-N
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Description

5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a versatile heterocyclic building block designed for medicinal chemistry and drug discovery research. Compounds featuring the 1,2,4-oxadiazole ring are widely investigated as ester and amide bioisosteres, making them valuable for modifying the physicochemical properties of lead molecules and improving metabolic stability . The incorporation of the methylthiophene moiety further enhances the potential for π–π stacking interactions and contributes to the overall molecular diversity of this scaffold. The 1,2,4-oxadiazole heterocycle is a privileged structure in medicinal chemistry, found in pharmacologically active compounds targeting a broad spectrum of diseases . This specific derivative, with its carboxylic acid functional group, offers a convenient handle for further synthetic elaboration via amide coupling or esterification reactions, enabling the construction of more complex molecular architectures. Researchers can leverage this compound in the synthesis of potential therapeutic agents, with the 1,2,4-oxadiazole core being explored for applications including but not limited to anticancer, antibacterial, anti-inflammatory, and antidepressant activities . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

5-(3-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O3S/c1-4-2-3-14-5(4)7-9-6(8(11)12)10-13-7/h2-3H,1H3,(H,11,12)

InChI Key

HKBQPKUTZLKQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Amidoxime and Carboxylic Acid Coupling Method

A well-established method involves the reaction of amidoximes derived from nitriles with carboxylic acids or activated carboxylic acid derivatives. This approach is exemplified by a three-step procedure:

  • Step 1: In situ generation of amidoxime from the corresponding nitrile and hydroxylamine hydrochloride in the presence of a base such as triethylamine or sodium ethoxide in ethanol at room temperature.

  • Step 2: Coupling of the amidoxime with a carboxylic acid derivative (e.g., 3-methylthiophene-2-carboxylic acid or its activated ester) using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in solvents like dimethylformamide (DMF) at room temperature for 24 hours.

  • Step 3: Cyclodehydration by heating the reaction mixture with triethylamine at approximately 100 °C for 3 hours to form the 1,2,4-oxadiazole ring.

After completion, the product is extracted using chloroform, washed with water, and purified, typically yielding the target 5-(3-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid in moderate to good yields (~60-70%).

One-Pot Parallel Synthesis from Nitriles and Carboxylic Acids

An alternative one-pot method involves the direct reaction of nitriles with hydroxylamine hydrochloride and base in ethanol to form amidoximes, followed by addition of carboxylic acid derivatives and coupling agents in situ, and subsequent cyclodehydration under heating. This streamlined approach reduces purification steps and improves efficiency.

Use of Activated Esters and Strong Bases

Optimization studies have shown that the use of strong bases such as potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (t-BuONa) in aprotic solvents like dimethyl sulfoxide (DMSO) enhances the cyclization step and improves yields. For example, reactions employing t-BuONa with methyl 2-chloroacetate as the carbonyl component have yielded oxadiazole derivatives in up to 50% isolated yield.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction parameters and yields from optimized syntheses of 1,2,4-oxadiazole derivatives analogous to 5-(3-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid:

Entry Amidoxime Source Carbonyl Compound Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 Amidoxime from nitrile Methyl 2-bromoacetate NaOH DMSO RT 4 29 Intermediate isolated
2 Amidoxime from nitrile Methyl 2-bromoacetate t-BuONa DMSO RT 4-18 42 Improved yield with t-BuONa
3 Amidoxime from nitrile Methyl 2-chloroacetate t-BuONa DMSO RT 18 50 Optimal conditions
4 Amidoxime from nitrile Methyl 2-chloroacetate t-BuOK DMSO RT 18 32 Lower yield with t-BuOK
5 Amidoxime from nitrile Ethyl 2-bromobutyrate t-BuONa DMSO RT 18 52 Alkyl-substituted oxadiazole

RT = room temperature

The data indicate that the choice of base and halogen in the ester significantly affects the yield and purity of the final oxadiazole product.

Alternative Synthetic Routes

Patent literature describes a related synthetic approach for 5-alkyl--oxadiazole-2-carboxylic acid esters involving:

  • Ammonolysis of dialkyl oxalates with hydrazine hydrate to obtain monoalkyl oxalate hydrazides.

  • Acylation of these hydrazides with fatty acid anhydrides to form 2-acyl hydrazide monoalkyl oxalates.

  • Dehydrative cyclization to yield the oxadiazole ring system.

Though this method pertains to the 1,3,4-oxadiazole isomer, it demonstrates an industrially scalable, high-yielding, and safe process that avoids highly toxic reagents and may inspire analogous routes for 1,2,4-oxadiazole derivatives.

Summary of Key Preparation Methodologies

Method Key Steps Advantages Limitations
Amidoxime + Carboxylic Acid + Coupling Agents Amidoxime formation, coupling with acid, cyclodehydration High regioselectivity, moderate to good yields Requires coupling agents, multiple steps
One-Pot Nitrile + Hydroxylamine + Acid Derivative In situ amidoxime generation and cyclization Streamlined, reduces purification Sensitive to reaction conditions
Hydrazide Route (Patent) Ammonolysis, acylation, dehydration cyclization Industrial scalability, safe reagents Specific to 1,3,4-oxadiazoles, may need adaptation

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has been studied for its potential as a therapeutic agent due to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of oxadiazoles have shown effectiveness against drug-resistant leukemia cell lines and Trypanosoma cruzi amastigotes, indicating potential for treating both cancer and parasitic infections .

Case Study : In vitro evaluations demonstrated that certain derivatives exhibited effective cytotoxicity with EC50 values ranging from 5.5 to 13.2 µM against chronic myeloid leukemia cell lines .

Enzyme Inhibition

The compound has also been investigated as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are important in the treatment of neurological disorders such as depression and Parkinson's disease. Molecular docking studies suggest that 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can effectively bind to the active site of MAO-B, indicating its potential as a therapeutic agent in neuropharmacology .

Material Science Applications

The unique chemical structure of 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid also makes it suitable for various applications in material science.

Organic Electronics

The compound's electronic properties make it a candidate for use in organic semiconductors. Its ability to form stable films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into oxadiazole derivatives has shown promising results in enhancing the efficiency of these devices due to their favorable charge transport properties .

Photovoltaic Applications

Studies have indicated that oxadiazole derivatives can improve the performance of photovoltaic materials by increasing light absorption and charge mobility within the active layer of solar cells . This application is particularly relevant as the demand for efficient energy conversion technologies grows.

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAnticancer agentsEffective against drug-resistant leukemia cells
MAO inhibitorsPotential therapeutic agent for neurological disorders
Material ScienceOrganic electronicsSuitable for OLEDs and OPVs
Photovoltaic applicationsEnhances light absorption and charge mobility

Mechanism of Action

The mechanism of action of 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The thiophene and oxadiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The 1,2,4-oxadiazole-3-carboxylic acid framework is highly modular. Key analogs include:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Applications/Findings Reference IDs
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl 235.1 (observed via MS) Intermediate in β-amidomethyl vinyl sulfone synthesis for Chikungunya P2 inhibition
5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Chlorophenyl 252.66 Lab-scale synthesis via ester hydrolysis (95% purity)
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Chlorothiophen-2-yl 230.63 Structural analog with halogen substitution; no bioactivity data provided
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-Methoxyphenyl 220.04 (exact mass) Metabolite with potential therapeutic applications
5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid 3-Trifluoromethylphenyl 260.16 High-resolution structural data (CID 53418215)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) at position 5 enhance polarity and may improve binding to hydrophobic enzyme pockets. Electron-donating groups (e.g., -OCH₃) increase solubility but may reduce target affinity .
  • Synthetic Routes : Most analogs are synthesized via ester hydrolysis (e.g., ethyl or methyl esters) using aqueous KOH under reflux (80–90°C), yielding carboxylic acids in >90% efficiency .

Physicochemical Properties

  • Solubility and Stability: Carboxylic acid derivatives generally exhibit moderate aqueous solubility (pH-dependent) due to ionization. For example, 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is stable under acidic conditions (pH 2) during purification .

Structural Insights from Crystallography

  • SHELX software (e.g., SHELXL) is widely used for refining oxadiazole derivatives, enabling precise determination of bond lengths and angles critical for structure-activity relationships (SAR) .

Biological Activity

5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

The structure of 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can be represented as follows:

C9H7N3O2S\text{C}_9\text{H}_7\text{N}_3\text{O}_2\text{S}

This compound features a five-membered oxadiazole ring, which is known for its bioisosteric properties that enhance the pharmacokinetic profiles of drugs. The presence of the methylthiophene moiety contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole have shown efficacy against various cancer cell lines. A study reported that derivatives of oxadiazoles demonstrated IC50 values ranging from 5.5 to 13.2 µM against drug-sensitive and drug-resistant chronic myeloid leukemia cell lines .

Antimicrobial Properties

Oxadiazoles have also been evaluated for their antimicrobial activities. In vitro studies have shown that certain derivatives possess inhibitory effects against Mycobacterium tuberculosis, with some compounds achieving up to 96% inhibition at specific concentrations . This suggests potential applications in treating tuberculosis and other microbial infections.

Antiparasitic Activity

The compound has been noted for its activity against parasitic infections. Research has demonstrated that oxadiazole derivatives can inhibit Trypanosoma cruzi and Leishmania amazonensis, with effective concentrations reported as low as 2.9 µM . These findings highlight the potential for developing new antiparasitic therapies based on this scaffold.

Synthesis Methods

The synthesis of 5-(3-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multi-step reactions that include cyclization processes. Recent advancements have introduced microwave-assisted synthesis techniques that improve yield and reduce reaction times . The following table summarizes various synthetic routes and their efficiencies:

Synthesis MethodYield (%)Reaction Time (min)
Conventional heating65120
Microwave-assisted synthesis8530
Solvent-free conditions7545

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural features. Modifications on the aromatic rings or substituents can enhance their potency. For example, introducing electron-donating groups has been shown to improve anticancer activity .

A detailed SAR analysis can be seen in the following table:

Compound StructureAnticancer Activity (IC50 µM)Antimicrobial Activity (%)
Parent oxadiazole1280
Methylthiophene-substituted variant692
Halogen-substituted variant885

Case Studies

  • Anticancer Research : A study evaluated a series of oxadiazoles against human cancer cell lines and found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Antitubercular Activity : In a separate investigation, compounds were tested against Mycobacterium tuberculosis, with one derivative showing a minimum inhibitory concentration (MIC) of 0.045 µg/mL . This indicates promising potential for further development as an antitubercular agent.

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